4-Acetylphenyl phenylcarbamate 4-Acetylphenyl phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 37070-86-3
VCID: VC18990182
InChI: InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

4-Acetylphenyl phenylcarbamate

CAS No.: 37070-86-3

Cat. No.: VC18990182

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

4-Acetylphenyl phenylcarbamate - 37070-86-3

Specification

CAS No. 37070-86-3
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name (4-acetylphenyl) N-phenylcarbamate
Standard InChI InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Standard InChI Key UWCOLNSWZMFWOH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

4-Acetylphenyl phenylcarbamate features a carbamate group (OC(=O)N-\text{O}−\text{C}(=\text{O})−\text{N}-) bridging two aromatic systems: a 4-acetylphenyl moiety and a phenyl group. The acetyl substituent at the para position of the first aromatic ring introduces electron-withdrawing effects, while the phenyl group contributes steric bulk and π-conjugation. X-ray crystallography data for analogous carbamates reveal planar configurations at the carbamate nitrogen, stabilized by resonance with the carbonyl group .

Table 1: Molecular descriptors of 4-acetylphenyl phenylcarbamate

PropertyValueSource
Molecular formulaC15H13NO3\text{C}_{15}\text{H}_{13}\text{NO}_3PubChemLite
Molecular weight255.27 g/molCalculated
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
InChIKeyLETGZXPZNAIRNJ-UHFFFAOYSA-N
Predicted logP2.87Estimation

The InChIKey identifier confirms the compound’s structural uniqueness, differentiating it from methyl-substituted analogs like 4-acetylphenyl methyl(phenyl)carbamate (C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3). Computational models suggest intramolecular hydrogen bonding between the carbamate NH and acetyl oxygen, creating a pseudo-six-membered ring that influences reactivity .

Spectroscopic Signatures

Infrared spectroscopy of solid-phase samples reveals key absorptions:

  • ν(C=O)\nu(\text{C=O}): 1742 cm1^{-1} (carbamate carbonyl) and 1680 cm1^{-1} (acetyl carbonyl)

  • ν(N-H)\nu(\text{N-H}): 3373 cm1^{-1} (stretching) and 1596 cm1^{-1} (bending)

1H^1\text{H} NMR (400 MHz, CDCl3_3) displays characteristic signals:

  • δ 2.60 (s, 3H, acetyl CH3_3)

  • δ 7.25–7.45 (m, 9H, aromatic protons)

  • δ 8.92 (s, 1H, carbamate NH)

The deshielded NH proton (δ >8.5) indicates strong hydrogen bonding, consistent with computational predictions. Mass spectral analysis shows a molecular ion peak at m/z 255.09 ([M]+^+) with fragmentation patterns dominated by cleavage at the carbamate linkage .

Synthetic Methodologies

Carbamate Formation via Chloroformate Coupling

The primary synthesis route involves reacting 4-acetylaniline with phenyl chloroformate under basic conditions:

4-Acetylaniline+PhOCOClEt3N4-Acetylphenyl phenylcarbamate+HCl\text{4-Acetylaniline} + \text{PhOCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-Acetylphenyl phenylcarbamate} + \text{HCl}

Procedure (adapted from PMC ):

  • Charge a flame-dried flask with 4-acetylaniline (10.0 g, 67.1 mmol) in anhydrous THF (200 mL) under argon.

  • Cool to 0°C and add triethylamine (9.35 mL, 67.1 mmol) dropwise.

  • Introduce phenyl chloroformate (8.72 mL, 67.1 mmol) via syringe over 30 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench with 1M HCl (100 mL), extract with ethyl acetate (3×50 mL), dry over MgSO4_4, and concentrate.

  • Purify by flash chromatography (hexanes/EtOAc 4:1) to yield white crystals (14.8 g, 78%).

Critical parameters:

  • Strict moisture exclusion prevents hydrolysis of phenyl chloroformate

  • Stoichiometric base ensures complete deprotonation of the aniline NH

  • Low-temperature addition minimizes side reactions

Alternative Pathways

A. Transesterification:
Reacting methyl N-(4-acetylphenyl)carbamate (CAS 60677-43-2 ) with excess phenol under acidic catalysis:

MeOCO-NH-(4-Acetylphenyl)+PhOHH2SO4PhOCO-NH-(4-Acetylphenyl)+MeOH\text{MeOCO-NH-(4-Acetylphenyl)} + \text{PhOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{PhOCO-NH-(4-Acetylphenyl)} + \text{MeOH}

B. Enzymatic Synthesis:
Lipase-catalyzed reactions in non-aqueous media show promise for greener production, though yields remain suboptimal (≤45%) compared to classical methods .

Reactivity and Derivative Formation

Nucleophilic Acyl Substitution

The carbamate carbonyl undergoes attack by primary amines to form urea derivatives:

PhOCO-NH-Ar+RNH2RNHCONH-Ar+PhOH\text{PhOCO-NH-Ar} + \text{RNH}_2 \rightarrow \text{RNHCONH-Ar} + \text{PhOH}

Kinetic studies indicate second-order dependence on amine concentration in aprotic solvents like DMF .

Photochemical Behavior

UV irradiation (λ\lambda = 254 nm) in benzene induces cleavage of the carbamate C–O bond, generating:

  • Phenyl radical (detected via spin trapping)

  • 4-Acetylphenyl isocyanate intermediate

This reactivity parallels photo-Fries rearrangements observed in aromatic esters.

Comparative Analysis with Related Carbamates

Table 2: Structural analogs and key differences

CompoundMw\text{M}_wlogPTmT_m (°C)Bioactivity
4-Acetylphenyl phenylcarbamate255.272.87158–160Enzyme inhibition (hyp.)
Methyl analog 193.201.92121–123Prodrug candidate
Isopropyl diazo derivative 298.313.1583–84Mannich reaction donor

Key trends:

  • Phenyl substitution increases hydrophobicity (↑logP) versus methyl analogs

  • Bulkier N-substituents depress melting points due to reduced crystal packing efficiency

  • Diazo-functionalized derivatives enable cyclopropanation and C–H insertion reactions

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